N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride mechanism of action in vitro
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride mechanism of action in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride
Abstract
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is a novel chemical entity with an uncharacterized biological profile. This guide presents a comprehensive, tiered strategy for the in vitro elucidation of its mechanism of action, designed for researchers in pharmacology and drug discovery. The approach is rooted in a hypothesis-driven framework, beginning with computational and structural analysis to identify potential target classes. We then outline a systematic progression of in vitro assays, from broad pharmacological profiling to specific enzymatic and cell-based functional assays. This document provides detailed, field-proven protocols, explains the rationale behind experimental choices, and offers a framework for data analysis and interpretation, thereby creating a self-validating system for characterizing the bioactivity of this and other novel compounds.
Introduction: The Challenge of an Uncharacterized Molecule
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is a synthetic compound whose interaction with biological systems is currently unknown. Its chemical structure, featuring a bromophenyl ring linked to a thiane (tetrahydrothiopyran) amine, presents several pharmacophoric features that suggest potential interactions with various biological targets. The primary amine is a common feature in ligands for monoaminergic systems, while the overall scaffold could potentially fit into the binding pockets of various enzymes or G-protein coupled receptors (GPCRs).
Given the absence of published data, a systematic and logical approach is required to unveil its mechanism of action. This guide proposes such a strategy, leveraging established in vitro pharmacology techniques to build a comprehensive profile of the compound's activity. Our approach is designed to be efficient, starting with broad screening to identify potential targets and then narrowing the focus to more specific, functional assays to confirm and characterize the nature of the interaction.
Hypothesis Generation: A Structure-Guided Approach
The initial step in characterizing a novel compound is to generate hypotheses about its potential biological targets based on its chemical structure. This can be achieved through computational analysis and comparison with known pharmacophores.
Structural Analysis and Pharmacophore Comparison
The structure of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride contains key features that are present in known bioactive molecules:
-
Aromatic Ring with Halogen Substitution: The bromophenyl group is a common feature in ligands for various receptors and enzymes, contributing to binding through hydrophobic and halogen-bonding interactions.
-
Secondary Amine: The amine group can act as a hydrogen bond donor and acceptor, and can be protonated at physiological pH, allowing for ionic interactions. This is a critical feature for many ligands of aminergic GPCRs and monoamine transporters.
-
Alicyclic Thiane Ring: This sulfur-containing heterocycle provides a three-dimensional scaffold that can influence binding affinity and selectivity.
Based on these features, we can hypothesize potential target classes:
-
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibitors: The overall structure bears some resemblance to the pharmacophores of known inhibitors of these enzymes, which are important in neurotransmitter metabolism.[1][2][3]
-
G-Protein Coupled Receptors (GPCRs): The amine and aromatic moieties are common in ligands for a wide range of GPCRs, particularly those for neurotransmitters like dopamine, serotonin, and adrenaline.[4][5][6]
A Tiered Approach to In Vitro Characterization
We propose a three-tiered approach to systematically investigate these hypotheses. This workflow is designed to maximize information gain while conserving resources.
Tier 1: Broad Pharmacological Profiling
The most efficient starting point for an uncharacterized compound is to screen it against a broad panel of biological targets. Several contract research organizations (CROs) offer these services, which typically include radioligand binding assays for a wide range of receptors, ion channels, and transporters.
Rationale: This approach provides a rapid and cost-effective way to identify potential on- and off-target activities, guiding the subsequent, more focused investigations. A broad panel, such as the Eurofins Discovery SafetyScreen™ or the DiscoverX SAFETYscan®, can screen the compound against hundreds of targets.[7][8]
Experimental Protocol: Broad Panel Radioligand Binding Assay
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Compound Preparation: Prepare a stock solution of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Screening Concentration: Submit the compound for screening at a standard concentration, typically 10 µM, to the chosen CRO.
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Assay Principle: The CRO will perform competitive radioligand binding assays. In each assay, a specific radiolabeled ligand is incubated with a membrane preparation containing the target receptor, in the presence and absence of the test compound.
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Data Collection: The amount of radioligand bound to the receptor is measured, and the percentage of inhibition by the test compound is calculated.
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Hit Identification: A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.
Tier 2: Focused Enzyme Inhibition Assays
Based on structural similarities to known inhibitors, it is prudent to directly assess the compound's effect on key enzymes involved in neurotransmission.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if the compound inhibits the activity of MAO-A or MAO-B. A fluorometric assay is described here, which measures the production of hydrogen peroxide, a byproduct of MAO activity.[9]
Step-by-Step Protocol:
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Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-A and MAO-B Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).
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Detection Reagent: A solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Inhibitors: The test compound, a known MAO-A inhibitor (e.g., clorgyline), and a known MAO-B inhibitor (e.g., pargyline) as positive controls.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM) or control inhibitors.
-
Add 20 µL of MAO-A or MAO-B enzyme solution.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate/detection reagent mix.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence with an appropriate plate reader (e.g., excitation 530-560 nm, emission 590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of AChE by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
AChE Enzyme: Purified human AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: DTNB.
-
Inhibitor: The test compound and a known AChE inhibitor (e.g., donepezil) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 140 µL of assay buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound at various concentrations or control inhibitor.
-
Add 10 µL of AChE enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the MAO assay.
-
Tier 3: GPCR Functional Assays
If the Tier 1 screen indicates interaction with a GPCR, or as a parallel investigation, functional assays are necessary to determine if the compound is an agonist, antagonist, or allosteric modulator. The choice of assay depends on the G-protein coupling of the target receptor.
cAMP Accumulation Assay (for Gs- and Gi-coupled GPCRs)
This assay measures changes in intracellular cyclic AMP (cAMP) levels. Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. The Promega GloSensor™ assay is a sensitive, bioluminescence-based method.[11][12]
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) expressing the target GPCR.
-
Transfect the cells with the GloSensor™ cAMP plasmid and allow for expression.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Equilibrate the cells with the GloSensor™ reagent (containing the luciferase substrate) for 2 hours.
-
For Gs-coupled receptors (agonist mode): Add the test compound at various concentrations and measure luminescence immediately and kinetically over 15-30 minutes.
-
For Gi-coupled receptors (agonist mode): Add the test compound, followed by an EC80 concentration of forskolin (to stimulate cAMP production), and measure the decrease in luminescence.
-
For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC50 concentration, and measure the inhibition of the agonist response.
-
-
Data Analysis:
-
Normalize the luminescence data to a vehicle control.
-
For agonist activity, plot the response versus log[compound] to determine the EC50 and Emax.
-
For antagonist activity, plot the inhibition of the agonist response versus log[compound] to determine the IC50.
-
Intracellular Calcium Flux Assay (for Gq-coupled GPCRs)
This assay measures the release of calcium from intracellular stores, a hallmark of Gq-coupled receptor activation. This is typically done using a calcium-sensitive fluorescent dye like Fluo-4 AM and a plate reader with an integrated fluidics system (e.g., a FLIPR).[13][14]
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the target Gq-coupled GPCR in a black, clear-bottom 96-well plate.
-
Load the cells with Fluo-4 AM dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
For agonist mode: Use the instrument's fluidics to add the test compound at various concentrations and continue to measure fluorescence for 1-3 minutes.
-
For antagonist mode: Pre-incubate the cells with the test compound before placing them in the reader, then add a known agonist at its EC50 concentration and measure the inhibition of the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) is proportional to the intracellular calcium concentration.
-
Determine EC50/IC50 values as described for the cAMP assay.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Enzymatic Inhibition Data
| Enzyme | Test Compound IC50 (µM) | Control Inhibitor IC50 (µM) |
| MAO-A | [Insert Value] | [Clorgyline Value] |
| MAO-B | [Insert Value] | [Pargyline Value] |
| AChE | [Insert Value] | [Donepezil Value] |
Table 2: Summary of GPCR Functional Data
| Target GPCR | Assay Type | Mode | Test Compound Potency (EC50/IC50, µM) | Efficacy (% of Control Agonist) |
| [GPCR Name] | cAMP | Agonist | [Insert Value] | [Insert Value] |
| [GPCR Name] | cAMP | Antagonist | [Insert Value] | N/A |
| [GPCR Name] | Calcium Flux | Agonist | [Insert Value] | [Insert Value] |
| [GPCR Name] | Calcium Flux | Antagonist | [Insert Value] | N/A |
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the assay conditions, particularly the substrate concentration. To determine a more absolute measure of inhibitor affinity, the inhibition constant (Ki) should be calculated. For a competitive inhibitor, the Cheng-Prusoff equation is commonly used:[15]
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
This requires determining the Km of the enzyme for the substrate under the specific assay conditions.
Conclusion
This guide provides a robust and systematic framework for the initial in vitro characterization of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride. By following this tiered approach, from broad profiling to specific enzymatic and functional assays, researchers can efficiently identify and characterize the compound's primary biological targets and mode of action. The data generated will form a solid foundation for further lead optimization, in vivo studies, and the ultimate determination of its therapeutic potential.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH.[Link]
-
ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics.[Link]
-
Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. Internet Electronic Journal of Molecular Design.[Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.[Link]
-
Hop To It! The World of Scaffold Hopping. Charles River Laboratories.[Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.[Link]
-
Scaffold Hopping. BioSolveIT.[Link]
-
Pharmacophore modeling and atom-based 3D-QSAR studies of tricyclic selective monoamine oxidase A inhibitors. Der Pharma Chemica.[Link]
-
Scaffold hopping. Drug Discovery Today: Technologies.[Link]
-
Safety Pharmacology Services. ICE Bioscience.[Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology.[Link]
-
The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. PMC - NIH.[Link]
-
Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. ResearchGate.[Link]
-
GPCR Internalization Assays. Eurofins DiscoverX.[Link]
-
Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. ACS Publications.[Link]
-
GPCR Product Solutions. DiscoverX.[Link]
-
The discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation and bioassays. Molecular BioSystems.[Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania.[Link]
-
DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review.[Link]
-
Intracellular Ca2+ flux assay. Bio-protocol.[Link]
-
Pharmacophore Model Development for the Identification of Novel Acetylcholinesterase Inhibitors. Computational and Systems Biology, IUPUI.[Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.[Link]
-
Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. PubMed.[Link]
-
dyphAI dynamic pharmacophore modeling with AI: a tool for efficient screening of new acetylcholinesterase inhibitors. Frontiers in Chemistry.[Link]
-
Eurofins DiscoverX. Dr. GPCR Ecosystem.[Link]
-
GPCR Calcium Product Solutions. Eurofins DiscoverX.[Link]
-
Intracellular Calcium Flux. University of Utah Flow Cytometry.[Link]
-
GPCR β-Arrestin Product Solutions. DiscoverX.[Link]
-
A 3D QSAR Study of Monoamino Oxidase-B Inhibitors Using the Chemical Function Based Pharmacophore Generation Approach (2000). SciSpace.[Link]
-
GPCR-tailored pharmacophore pattern recognition of small molecular ligands. PubMed.[Link]
-
Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. PubMed.[Link]
-
Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry.[Link]
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH.[Link]
-
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology.[Link]
-
cAMP Hunter™ eXpress GPCR Assay. DiscoverX.[Link]
-
Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). AfCS.[Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed.[Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - NIH.[Link]
-
cAMP Accumulation Assay. Creative BioMart.[Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC - NIH.[Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.[Link]
-
a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Oxford Academic.[Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications.[Link]
-
Enzymatic Assay of Trypsin Inhibition. Protocols.io.[Link]
Sources
- 1. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR-tailored pharmacophore pattern recognition of small molecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. academic.oup.com [academic.oup.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. cAMP-Glo™ Assay [promega.sg]
- 13. bio-protocol.org [bio-protocol.org]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
